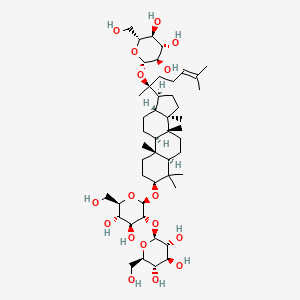
人参皂苷 R3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
Target of Action
Vinaginsenoside R3 is a saponin composition of the roots of Panax ginseng Ginsenosides, the class of compounds to which vinaginsenoside r3 belongs, are known to interact with a wide range of molecular targets, including various enzymes, receptors, and ion channels .
Mode of Action
Ginsenosides are known to exhibit a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects . They interact with their targets to modulate various biological processes, potentially contributing to these effects .
Biochemical Pathways
Ginsenosides are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The absorption and bioavailability of ginsenosides, in general, are known to depend on an individual’s gastrointestinal bioconversion abilities .
Result of Action
Ginsenosides, in general, are known to exert a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects .
Action Environment
Biological and environmental factors are known to affect the content of ginsenosides in different parts of the ginseng plant .
生化分析
Biochemical Properties
Vina-ginsenoside R3 interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in biochemical reactions, particularly those related to energy metabolism and cellular function
Cellular Effects
Vina-ginsenoside R3 has been shown to have effects on various types of cells and cellular processes . It has been reported to have immunomodulatory effects , suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Vina-ginsenoside R3 vary with different dosages in animal models . It has been shown to have lipid-lowering effects in adipocytes during adipogenesis
Metabolic Pathways
Vina-ginsenoside R3 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of vina-ginsenoside R3 can be achieved through enzymatic transformation. One method involves the use of a recombinant glycosidase enzyme from Herpetosiphon aurantiacus, which specifically hydrolyzes the glucose at the C-20 position of vina-ginsenoside R7 to produce vina-ginsenoside R3 . This method is eco-friendly and efficient, with a high yield of the target compound .
Industrial Production Methods
Industrial production of vina-ginsenoside R3 typically involves the extraction and purification of the compound from the roots of Panax vietnamensis. The extraction process includes the use of methanol and hot 50% methanol to obtain the saponin-rich extract, followed by chromatographic techniques to isolate vina-ginsenoside R3 .
化学反应分析
Types of Reactions
Vinaginsenoside R3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of vina-ginsenoside R3 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of vina-ginsenoside R3 include various oxidized, reduced, and substituted derivatives, each with unique pharmacological properties .
相似化合物的比较
Vinaginsenoside R3 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:
Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Exhibits strong anti-cancer activity by inducing apoptosis in cancer cells.
Ginsenoside Rb1: Known for its neuroprotective and anti-diabetic effects.
Compared to these compounds, vina-ginsenoside R3 has a unique combination of anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a valuable compound for further research and development .
属性
CAS 编号 |
156012-92-9 |
|---|---|
分子式 |
C48H82O17 |
分子量 |
931.2 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3 |
InChI 键 |
NJPDRQDELKMUTI-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |
熔点 |
254 - 256 °C |
物理描述 |
Solid |
产品来源 |
United States |
Q1: What is unique about the discovery of Vina-ginsenoside R3?
A1: Vina-ginsenoside R3 stands out as the first naturally occurring glycoside of dammarenediol II. This discovery emerged from research on the saponin composition of Panax vietnamensis HA et GRUSHV., also known as Vietnamese ginseng [].
Q2: Besides Vina-ginsenoside R3, were there other interesting saponins isolated from Vietnamese ginseng?
A2: Yes, the study on Panax vietnamensis led to the identification of six other novel dammarane saponins: Vina-ginsenosides R4, R5, R6, R7, R8, and R9 []. Interestingly, Vina-ginsenosides R5 and R6, classified as ocotillol-type saponins, are noteworthy for possessing the uncommon α-glucosyl linkage [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



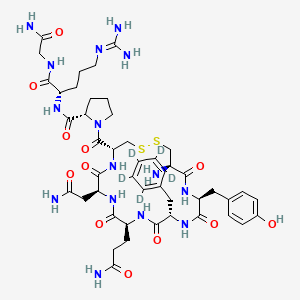
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
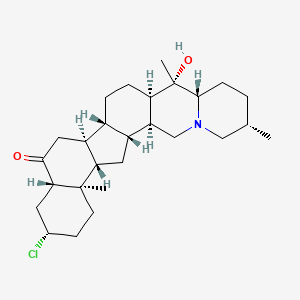
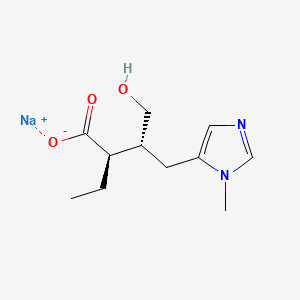
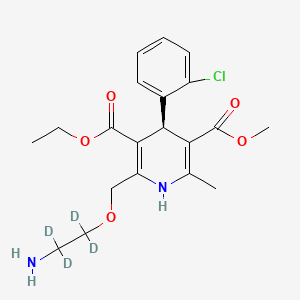
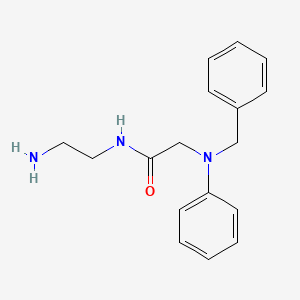
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)
